甲基-4-苄基-1,6-二氧-1,3,4,6,7,8-六氢吡啶并[2,1-c][1,4]噁嗪-9-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate” is a chemical compound with the CAS Number: 477855-09-7 . It has a molecular weight of 315.33 . The compound is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17NO5/c1-22-16 (20)13-7-8-14 (19)18-12 (10-23-17 (21)15 (13)18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid in its physical form . It has a molecular weight of 315.33 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources .科学研究应用
化学合成和反应
衍生物的合成: 2-氧代-3-乙氧基羰基亚甲基哌嗪及其衍生物等化合物已通过与乙酰乙酸二乙酯的反应合成,展示了生成结构复杂分子的方法,这些分子在开发药物或有机材料方面可能具有进一步的应用 (Iwanami et al., 1964).
串联反应以获得新型结构: 已探索使用串联钯催化的特定炔烃的氧化氨基羰基化环化反应来合成新型苯并恶嗪和二恶嗪衍生物,表明具有独特性质的复杂分子在材料科学和药物设计中具有进一步应用的潜力 (Gabriele et al., 2006).
药物化学应用
- 抗菌活性: 新型吡啶并[1,2,3-de][1,4]苯并恶嗪-6-羧酸衍生物已显示出显着的抗菌活性,表明结构相似的化合物如“4-苄基-1,6-二氧代-1,3,4,6,7,8-己氢吡啶并[2,1-c][1,4]恶嗪-9-羧酸甲酯”也可能具有作为抗菌剂的潜力 (Asahina et al., 2008).
药物开发和药理学研究
- 选择性受体拮抗剂: 对具有相似结构特征的化合物的研究导致了有效、选择性和口服活性非甾体孕激素受体拮抗剂的发现,突出了相关化合物在治疗应用中的潜力 (Zhang et al., 2002).
抗氧化剂和防腐添加剂
- 抗氧化剂和防腐剂特性: 已探索由 2-甲基-苯并[d][1,3]恶嗪-4-酮等关键中间体合成的苯并恶嗪酮和喹唑啉酮衍生物作为润滑油中抗氧化剂添加剂的潜力,以及它们的防腐蚀性能,展示了此类化合物的化学多功能性和在工业环境中的应用 (Hassan et al., 2011).
作用机制
安全和危害
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
methyl 4-benzyl-1,6-dioxo-3,4,7,8-tetrahydropyrido[2,1-c][1,4]oxazine-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-16(20)13-7-8-14(19)18-12(10-23-17(21)15(13)18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMRPABPGLIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)OCC(N2C(=O)CC1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。